

# Practical Guide to dSTORM Imaging Using ATTO 700

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## Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

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## Application Note & Protocol

## Introduction

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution imaging technique that enables visualization of cellular structures at the nanoscale, overcoming the diffraction limit of light microscopy.[1] This method relies on the stochastic photoswitching of individual fluorophores, allowing for their precise localization and the reconstruction of a high-resolution image.[1][2] **ATTO 700**, a carbocyanine dye, is a fluorescent probe well-suited for dSTORM imaging due to its favorable photophysical properties in the near-infrared spectrum, which minimizes phototoxicity and background autofluorescence.[3] This guide provides a detailed protocol for performing dSTORM imaging using **ATTO 700**, aimed at researchers, scientists, and drug development professionals.

## Principle of dSTORM

The core principle of dSTORM involves inducing most fluorophores into a stable, non-fluorescent dark state, while a sparse, random subset of individual fluorophores is transiently switched back to a fluorescent "on" state.[4] By capturing thousands of image frames, each containing a different set of activated fluorophores, the precise center of each molecule's emission can be determined with high precision.[5] A super-resolved image is then reconstructed by plotting the coordinates of all localized molecules.[6]

The photoswitching of carbocyanine dyes like **ATTO 700** in dSTORM is typically achieved by using an imaging buffer containing a thiol, such as  $\beta$ -mercaptoethylamine (MEA).[3][7] The thiol facilitates the transition of the dye into a long-lived dark state. The spontaneous or low-level UV-light-induced return to the fluorescent state allows for the sequential imaging of individual molecules.[4]

## Photophysical Properties of ATTO 700

A comprehensive understanding of the photophysical properties of the chosen fluorophore is crucial for successful dSTORM experiments. Key parameters for **ATTO 700** are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	700 nm	[3]
Emission Maximum ( $\lambda_{em}$ )	716 nm	[3]
Extinction Coefficient ( $\epsilon$ )	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Imaging Buffer Component	10mM MEA/OS	[3]

Table 1: Photophysical Properties of **ATTO 700**. OS refers to an oxygen scavenging system.

## Experimental Protocol

This protocol outlines the key steps for preparing biological samples labeled with **ATTO 700** for dSTORM imaging.

### I. Sample Preparation

Successful dSTORM imaging begins with meticulous sample preparation to ensure optimal labeling density and structural preservation.

#### 1. Coverslip Preparation:

- Use high-precision #1.5 (170  $\mu\text{m}$ ) glass coverslips.

- Thoroughly clean coverslips to remove fluorescent impurities. This can be done by sonication in ethanol, followed by rinsing with Milli-Q water.

## 2. Cell Seeding:

- Plate cells on the cleaned coverslips at a density that will result in a sub-confluent monolayer at the time of fixation. This allows for clear imaging of individual cells.

## 3. Fixation:

- A common starting point for fixation is 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
- For improved structural preservation, a mixture of 2-4% PFA and 0.1-0.2% glutaraldehyde can be used.
- After fixation, quench any remaining aldehyde groups with a 50 mM ammonium chloride solution in PBS for 10 minutes.
- Wash the samples three times with PBS.

## 4. Permeabilization (for intracellular targets):

- To allow antibodies to access intracellular epitopes, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Wash the samples three times with PBS.

## 5. Blocking:

- Incubate the samples in a blocking buffer to reduce non-specific antibody binding. A common blocking buffer is 3-5% bovine serum albumin (BSA) in PBS. Block for at least 1 hour at room temperature.

## 6. Immunostaining:

- Dilute the primary antibody specific to the target of interest in the blocking buffer. The optimal antibody concentration needs to be determined empirically but is often higher than for

conventional fluorescence microscopy to achieve a high labeling density.

- Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the samples three times with PBS containing 0.1% Tween 20.
- Dilute the secondary antibody conjugated to **ATTO 700** in the blocking buffer. Protect the antibody from light.
- Incubate the samples with the secondary antibody for 1 hour at room temperature in the dark.
- Wash the samples extensively with PBS containing 0.1% Tween 20, followed by three final washes with PBS.

#### 7. Post-fixation:

- To immobilize the antibody-dye conjugates, perform a post-fixation step with 2-4% PFA in PBS for 10 minutes.
- Wash the samples three times with PBS.

## II. dSTORM Imaging

1. Imaging Buffer Preparation: The dSTORM imaging buffer is critical for inducing photoswitching. A commonly used buffer composition is:

- Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX Solution: 14 mg glucose oxidase and 50  $\mu$ L of a 17 mg/mL catalase solution in 200  $\mu$ L of Buffer A. Centrifuge to remove any precipitate.
- MEA Solution: 1 M  $\beta$ -mercaptoethylamine in 0.25 N HCl.

Final Imaging Buffer (prepare fresh before imaging): To 620  $\mu\text{L}$  of Buffer B, add 7  $\mu\text{L}$  of GLOX solution and 70  $\mu\text{L}$  of 1 M MEA solution. Gently mix.

## 2. Microscope Setup:

- Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
- A high-power laser (e.g., 640-670 nm) is required to drive the **ATTO 700** molecules into the dark state.
- A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the fluorescent state, if necessary.
- An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCM-OS) camera is necessary for detecting the single-molecule fluorescence signals.

## 3. Image Acquisition:

- Mount the coverslip with the prepared sample onto the microscope.
- Replace the PBS with the freshly prepared dSTORM imaging buffer.
- Illuminate the sample with the high-power red laser. This will initially cause a bright burst of fluorescence, which will then rapidly decay as the majority of the **ATTO 700** molecules enter the dark state.
- Adjust the laser power and camera exposure time (typically 10-50 ms) to achieve a sparse distribution of single-molecule blinking events in each frame.<sup>[5]</sup>
- Acquire a long series of images (typically 10,000 to 100,000 frames) to capture a sufficient number of localization events for a high-quality reconstruction.

# Data Analysis and Visualization

The raw data from a dSTORM experiment is a stack of thousands of images. This data needs to be processed to generate the final super-resolved image.

### 1. Single-Molecule Localization:

- Specialized software (e.g., rapidSTORM, ThunderSTORM, or commercial packages) is used to identify and fit the point spread function (PSF) of each individual blinking event with a 2D Gaussian function.[6] This determines the precise x and y coordinates of each molecule.

### 2. Image Reconstruction:

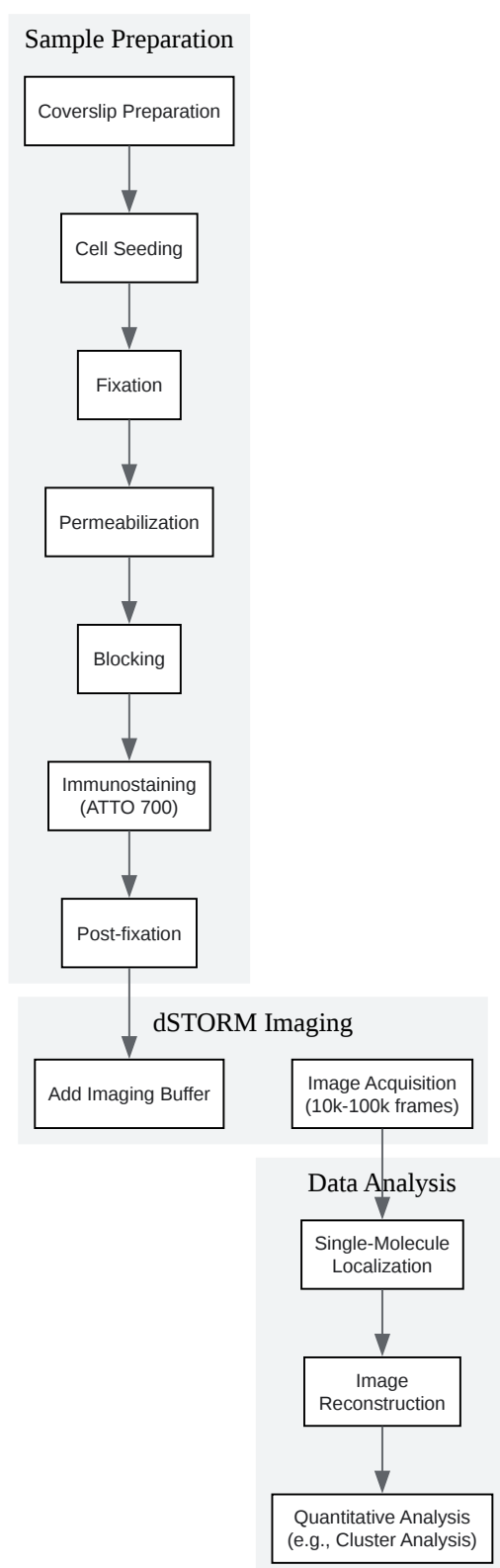
- The list of localized coordinates is used to generate a super-resolution image. Each localization is typically rendered as a Gaussian spot with a standard deviation corresponding to the localization precision.

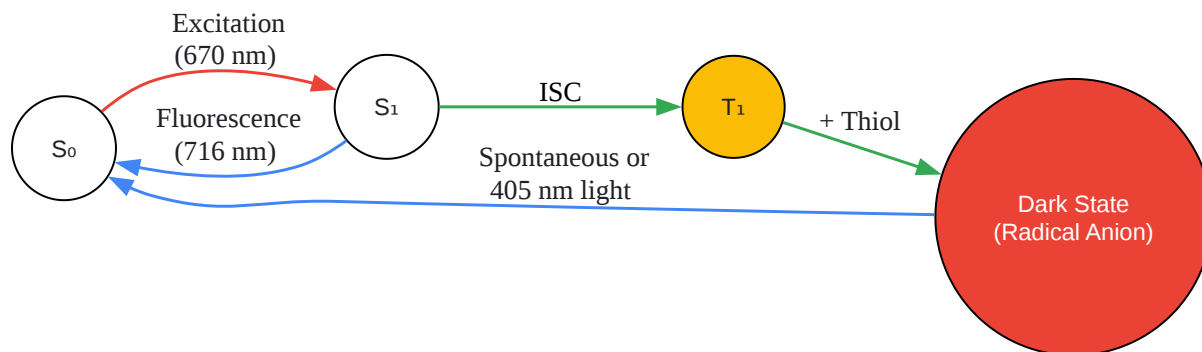
### 3. Quantitative Analysis:

- The localization data can be further analyzed to extract quantitative information, such as the number and size of protein clusters, their density, and spatial distribution.[8] Cluster analysis algorithms can identify and characterize nanoscale organization of the labeled molecules.[9]

## Visualizations

### dSTORM Experimental Workflow





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- To cite this document: BenchChem. [Practical Guide to dSTORM Imaging Using ATTO 700]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b15557223#practical-guide-to-dstorm-imaging-using-atto-700>]

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